molecular formula C8H10BrClN2 B139385 2-(2-Bromophenyl)ethanimidamide hydrochloride CAS No. 127813-37-0

2-(2-Bromophenyl)ethanimidamide hydrochloride

Cat. No.: B139385
CAS No.: 127813-37-0
M. Wt: 249.53 g/mol
InChI Key: GTVFCTLUZMPIJI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethanimidamide hydrochloride: is an organic compound with the molecular formula C8H9BrN2.HCl. It is a derivative of ethanimidamide, where a bromine atom is substituted at the second position of the phenyl ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-bromobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)ethanimidamide hydrochloride
  • 2-(2-Fluorophenyl)ethanimidamide hydrochloride
  • 2-(2-Iodophenyl)ethanimidamide hydrochloride

Comparison: 2-(2-Bromophenyl)ethanimidamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated counterparts, the brominated compound may exhibit different chemical and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(2-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFCTLUZMPIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561326
Record name (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127813-37-0
Record name (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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